molecular formula C16H13N3O2 B6074211 5-(1-naphthyl)-2-furaldehyde semicarbazone

5-(1-naphthyl)-2-furaldehyde semicarbazone

Cat. No. B6074211
M. Wt: 279.29 g/mol
InChI Key: QALZSGKVOSIISZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-naphthyl)-2-furaldehyde semicarbazone, also known as 5-NFS, is a semicarbazone derivative that has been the subject of scientific research for its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Mechanism of Action

The mechanism of action of 5-(1-naphthyl)-2-furaldehyde semicarbazone is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins. It has been suggested that the compound may also induce apoptosis, a process of programmed cell death, in certain types of cells.
Biochemical and Physiological Effects
Studies have shown that 5-(1-naphthyl)-2-furaldehyde semicarbazone has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antibacterial and antifungal activities against a wide range of microorganisms. In addition, it has been shown to inhibit the growth of certain cancer cells. Furthermore, it has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-naphthyl)-2-furaldehyde semicarbazone in lab experiments is its relatively low cost and easy availability. In addition, it has a high degree of stability and can be stored for long periods without significant degradation. However, one limitation is that the compound may exhibit low solubility in some solvents, which may limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of 5-(1-naphthyl)-2-furaldehyde semicarbazone. One area of research is the development of new derivatives of the compound with enhanced properties such as increased solubility or improved bioavailability. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as cancer, bacterial infections, and inflammation. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications. Finally, the synthesis of new materials using 5-(1-naphthyl)-2-furaldehyde semicarbazone as a building block is an interesting area of research that may lead to the development of new materials with unique properties.
Conclusion
In conclusion, 5-(1-naphthyl)-2-furaldehyde semicarbazone is a compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 5-(1-naphthyl)-2-furaldehyde semicarbazone involves the reaction of 5-(1-naphthyl)-2-furaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol or methanol as a solvent and at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-(1-naphthyl)-2-furaldehyde semicarbazone has been studied for its potential applications in various fields such as medicinal chemistry, analytical chemistry, and material science. In medicinal chemistry, it has been investigated for its antibacterial, antifungal, and antitumor activities. In analytical chemistry, it has been used as a reagent for the determination of various metal ions. In material science, it has been explored for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-16(20)19-18-10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H3,17,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZSGKVOSIISZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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